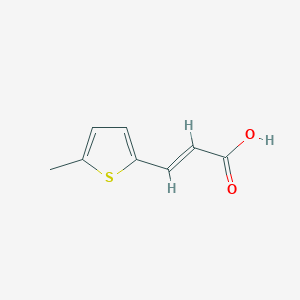![molecular formula C7H5FO2 B3104402 5-Fluorobenzo[d][1,3]dioxole CAS No. 147900-49-0](/img/structure/B3104402.png)
5-Fluorobenzo[d][1,3]dioxole
Descripción general
Descripción
5-Fluorobenzo[d][1,3]dioxole is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. It is widely studied for its potential therapeutic applications in medical, environmental, and industrial research.
Mecanismo De Acción
Target of Action
5-Fluorobenzo[d][1,3]dioxole is a complex compound with potential applications in various fields. Related compounds, such as dioxole functionalized metal–organic frameworks (mofs), have been reported to interact with metal ions like zn(ii) .
Mode of Action
It’s known that dioxole functionalized mofs can bind to zn(ii) ions . This interaction could potentially alter the properties of the target, leading to changes in its function or structure.
Biochemical Pathways
Related compounds have been used in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids are known to interact with various biochemical pathways, suggesting that this compound may have similar effects.
Pharmacokinetics
It’s known that the compound should be stored under inert atmosphere at 2-8℃ to maintain its stability .
Result of Action
Related compounds have shown anticancer activity against various cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored under an inert atmosphere at 2-8℃ . Other environmental factors, such as pH and the presence of other compounds, could also potentially influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Benzodioxole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Some benzodioxole derivatives have been found to have anticancer activity, affecting various types of cells and cellular processes .
Molecular Mechanism
It is known that benzodioxole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, depending on factors such as the compound’s stability and degradation .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzodioxole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through various mechanisms .
Métodos De Preparación
The synthesis of 5-Fluorobenzo[d][1,3]dioxole can be achieved through various synthetic routes. One common method involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid and zinc (II) under solvothermal conditions . This process can yield different metal-organic frameworks depending on the co-ligands used. Another method involves the use of stable and readily available starting materials to furnish novel benzo[d][1,3]dioxole incorporated diselenide .
Análisis De Reacciones Químicas
5-Fluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halomethanes for methylenation and zinc (II) for solvothermal reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Fluorobenzo[d][1,3]dioxole has a wide range of scientific research applications. In chemistry, it is used in the synthesis of metal-organic frameworks and other complex structures . In biology and medicine, it is studied for its potential therapeutic applications, including its use as an antitumor and antimicrobial agent . In industry, it is used in the development of new materials and as a component in various chemical processes.
Comparación Con Compuestos Similares
5-Fluorobenzo[d][1,3]dioxole is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include benzo[d][1,3]dioxole derivatives, such as 5-bromo-4-fluorobenzo[d][1,3]dioxole . These compounds share similar structural motifs but differ in their specific functional groups and reactivity.
Propiedades
IUPAC Name |
5-fluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPUMFAGCOLKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)





![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
![ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE](/img/structure/B3104398.png)


